molecular formula C8H11IN2O B6147275 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1175274-93-7

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B6147275
CAS No.: 1175274-93-7
M. Wt: 278.1
InChI Key:
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Description

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is an organic compound that features both an iodine atom and a tetrahydropyranyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the iodination of a precursor molecule, such as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The iodination can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, altering the electronic properties of the compound.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or alkyne-linked products.

Scientific Research Applications

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The iodine atom and pyrazole ring can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1H-pyrazole: Lacks the tetrahydropyranyl group, making it less sterically hindered.

    1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Lacks the iodine atom, affecting its reactivity in substitution and coupling reactions.

    4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to the presence of both an iodine atom and a tetrahydropyranyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

4-iodo-1-(oxan-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQATWGZZKUHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175274-93-7
Record name 4-iodo-1-(oxan-4-yl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As shown in step 2-ii of Scheme 2, sodium hydride (6.101 mL of 60% NaH/mineral oil, 137.3 mmol) was added slowly to a solution of 4-iodopyrazole (24.21 g, 124.8 mmol) in 200 mL of anhydrous DMF at 0° C. The solution was stirred for 1 hour at 0° C. and tetrahydro-2H-pyran-4-yl methanesulfonate (Compound 1010, 22.5 g, 124.8 mmol) in 100 mL of anhydrous DMF was added dropwise. The reaction mixture was heated at 100° C. for 18 hours, at which time an additional 8.0 g of (Compound 1010) in 25 mL of anhydrous DMF was added dropwise. The reaction mixture was heated at 100° C. for an additional 24 hours. The mixture was cooled to room temperature and 100 mL of water was added. The mixture was extracted with EtOAc (3×100 mL) and the combined organics were washed with water, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford a semi-solid. Recrystallization from DCM yielded 1-(tetrahydro-2H-pyran-4-yl)-4-iodo-1H-pyrazole (Compound 1011, 11.96 g). A second crop of crystals was obtained upon trituration of the mother liquor with hexanes (5.26 g, 49.6% total yield): ESMS (M+H)=279.0.
Quantity
6.101 mL
Type
reactant
Reaction Step One
Quantity
24.21 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

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